molecular formula C11H9ClN2O B060762 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol CAS No. 172902-25-9

2-(4-Chloro-6-methylpyrimidin-2-yl)phenol

Cat. No.: B060762
CAS No.: 172902-25-9
M. Wt: 220.65 g/mol
InChI Key: SSJTVFAVNGBQDX-UHFFFAOYSA-N
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Description

2-(4-Chloro-6-methylpyrimidin-2-yl)phenol is an organic compound with the molecular formula C11H9ClN2O It is a derivative of pyrimidine and phenol, characterized by the presence of a chloro and methyl substituent on the pyrimidine ring and a hydroxyl group on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol typically involves the reaction of 4-chloro-6-methylpyrimidine with phenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes, such as recrystallization or chromatography, are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-methylpyrimidin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-6-methylpyrimidin-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol involves its interaction with specific molecular targets. The hydroxyl group on the phenol ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and methyl substituents on the pyrimidine ring may enhance the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-6-methylpyrimidin-2-yl)phenol is unique due to the presence of both a phenol and a pyrimidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-chloro-6-methylpyrimidin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-7-6-10(12)14-11(13-7)8-4-2-3-5-9(8)15/h2-6,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJTVFAVNGBQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425214
Record name 2-(4-chloro-6-methylpyrimidin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

172902-25-9
Record name 2-(4-chloro-6-methylpyrimidin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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